

Sudan IV: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sudan IV

Cat. No.: B1681523

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Sudan IV**, a fat-soluble diazo dye, for researchers, scientists, and drug development professionals. The document outlines its various synonyms, chemical properties, and applications in scientific research, with a focus on experimental protocols and known biological interactions.

Introduction

Sudan IV, also known as Solvent Red 24, is a lysochrome (fat-soluble dye) widely used in histology and other scientific fields for the staining of lipids, triglycerides, and lipoproteins.^[1] Its strong affinity for nonpolar substances makes it an effective tool for visualizing fatty compounds in various biological samples.^{[1][2]} However, its use is primarily restricted to research applications due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).^{[1][3]}

Synonyms and Chemical Properties

Sudan IV is known by a multitude of synonyms in scientific and industrial literature. Accurate identification is crucial for both safety and the reproducibility of experimental results.

Table of Synonyms

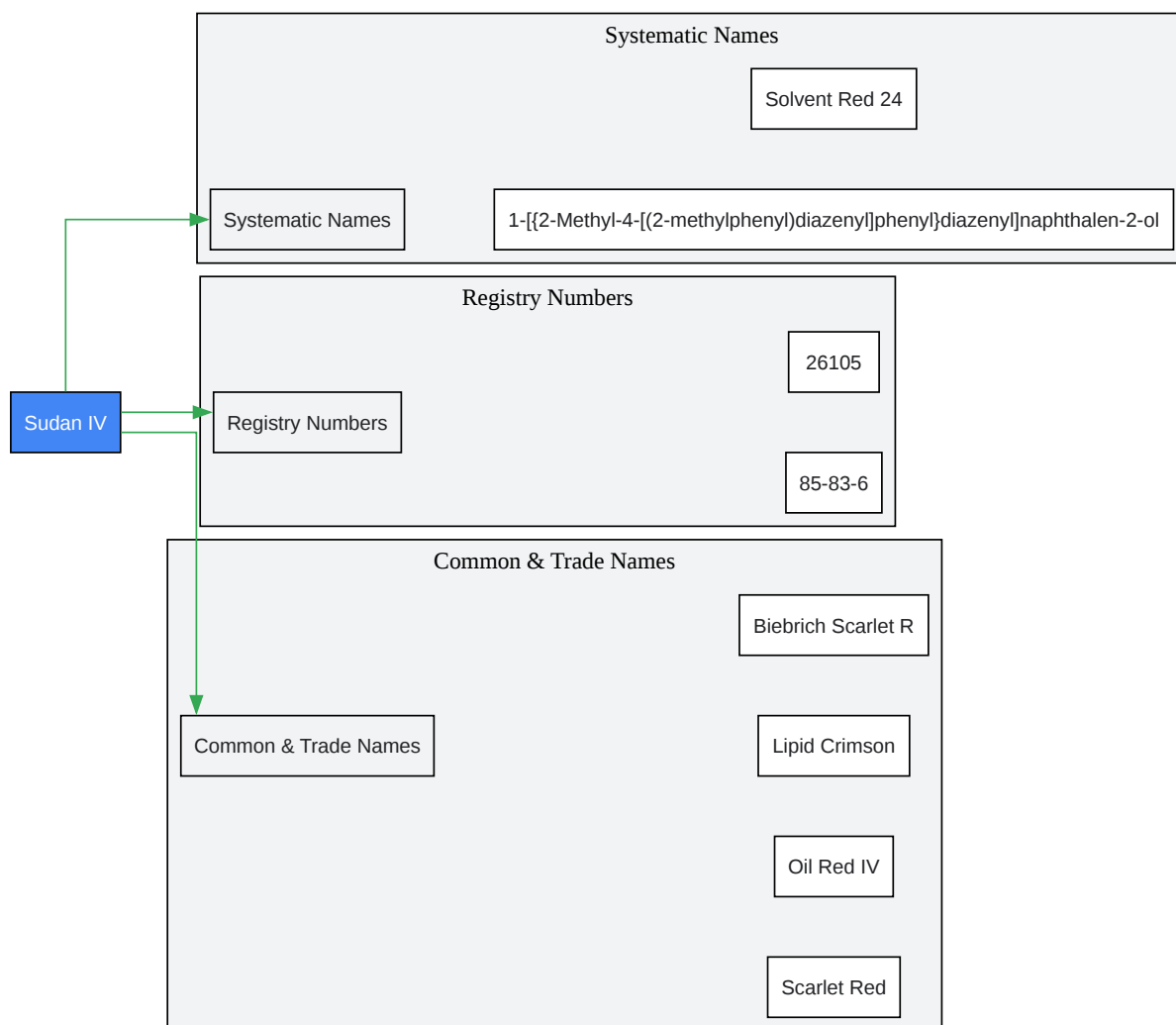
Identifier Type	Value
Preferred IUPAC Name	1-[[2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
CAS Number	85-83-6
C.I. Number	26105
C.I. Name	Solvent Red 24
Other Names	Biebrich Scarlet R, Fat Ponceau R, Lipid Crimson, Oil Red IV, Scarlet Red
Scharlach, Sudan R, Sudan BB, Fat Red B, Oil Red BB, Oil Tax Red	

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₀ N ₄ O
Molecular Weight	380.45 g/mol
Appearance	Reddish-brown crystals or powder
Melting Point	199 °C
Maximum Absorption (λ _{max})	520 (357) nm
Solubility	Soluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water

Logical Relationship of Synonyms

The various names for **Sudan IV** can be categorized to clarify their relationships. The following diagram illustrates this logical structure.



[Click to download full resolution via product page](#)

Sudan IV Synonym Relationship

Experimental Protocols

Sudan IV is primarily utilized for the histological visualization of lipids. The following are detailed protocols for its application.

Staining of Lipids in Frozen Sections (Herxheimer Method)

This method is suitable for the identification of fat and lipids in frozen tissue sections.

Materials:

- Fresh or formalin-fixed unprocessed tissue
- Frozen sectioning equipment (cryostat)
- Adhesive microscope slides
- Formalin, 10%, Phosphate Buffered
- **Sudan IV** Stain, Herxheimer Alcoholic (Acetone/Alcohol mixture)
- Alcohol, Ethyl Denatured, 70%
- Hematoxylin Stain, Mayer Modified (for counterstaining)
- Lithium Carbonate, Saturated Aqueous (optional, for bluing)
- Aqueous mounting medium

Procedure:

- Cut frozen sections at a thickness of 8 microns and mount on adhesive slides.
- Fix the frozen sections in 10% Phosphate Buffered Formalin for 1 minute.
- Rinse the sections in two changes of distilled water.
- Rinse in 70% Ethyl Denatured Alcohol.

- Stain in Herxheimer Alcoholic **Sudan IV** solution for 10 minutes. Ensure the container is kept tightly capped to prevent evaporation.
- Differentiate quickly in 70% Ethyl Denatured Alcohol.
- Wash thoroughly in distilled water.
- Counterstain with Mayer's Modified Hematoxylin for 2-3 minutes to visualize cell nuclei.
- Wash in several changes of tap water.
- Optional: Blue the hematoxylin by dipping in Saturated Aqueous Lithium Carbonate for 10 dips.
- Wash in several changes of tap water.
- Blot excess water from the slide and coverslip using an aqueous mounting medium. Apply minimal pressure to avoid displacing the stained lipids.

Expected Results:

- Lipids/Fat: Red-orange
- Nuclei: Blue

Staining of Lipid-Laden Atherosclerotic Plaques in Mouse Aortic Arch

This protocol is designed for the en face staining of atherosclerotic plaques in harvested mouse aortas.

Materials:

- Harvested mouse aortic arch
- **Sudan IV** powder
- 70% Ethanol

- Acetone
- Phosphate Buffered Saline (PBS)
- Petri dishes
- Stereomicroscope
- Fine surgical instruments (Vannas scissors, Dumont forceps)
- Pinning bed and minuten insect pins

Procedure:

- Prepare **Sudan IV** Working Solution: Mix 1 g of **Sudan IV** powder, 100 mL of 70% ethanol, and 100 mL of acetone in a dark bottle. Stir gently for 10 minutes. The solution does not require filtration and can be stored in the dark at room temperature for several months.
- Specimen Rinsing: Place the pinned aortic arch in a Petri dish with 70% ethanol for 5 minutes.
- Staining: Transfer the specimen to the **Sudan IV** working solution and stain for 7 minutes.
- Destaining: Rinse the specimen in 80% ethanol for 3 minutes, repeating this step twice to remove excess stain from the normal intimal surface.
- Final Rinse: Rinse the specimen in PBS.
- Cleaning: Under a stereomicroscope, carefully remove any remaining periadventitial adipose tissue, which will be brightly stained. Keep the aorta moist with PBS throughout this process.
- Imaging: The stained lipid-rich plaques can now be imaged.

Biological Signaling and Toxicity

Sudan IV is recognized as a carcinogen, and its biological effects are a subject of ongoing research. The metabolism of **Sudan IV** can lead to the formation of carcinogenic amines.

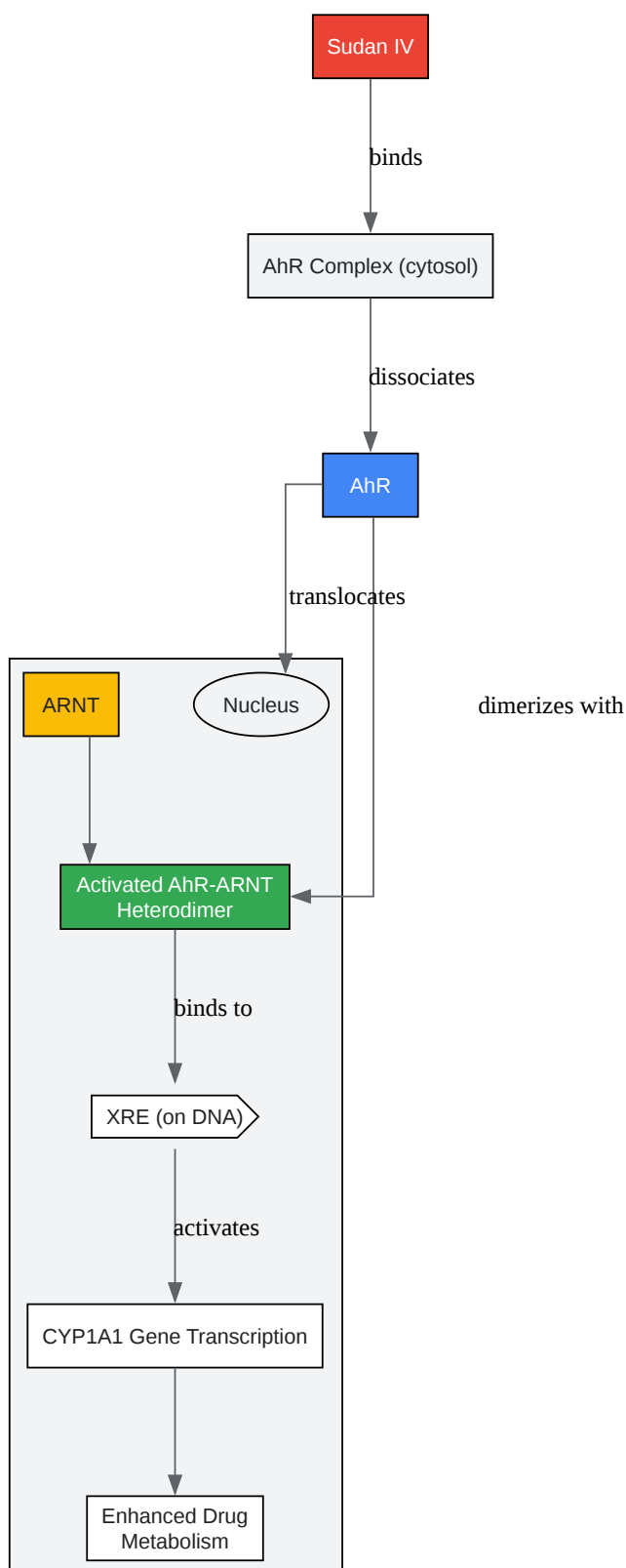
Interaction with AKR1D1 and Liver Carcinogenesis

Recent studies suggest that **Sudan IV** contributes to liver carcinogenesis through its interaction with Aldo-Keto Reductase Family 1 Member D1 (AKR1D1). While Cytochrome P450 1A1 (CYP1A1) is involved in the initial metabolism of Sudan compounds, it does not fully metabolize them. This allows **Sudan IV** to bind stably to AKR1D1, which may lead to an accumulation of bile acids and promote the development of liver cancer.

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Sudan IV has been shown to be an agonist of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it promotes the transcription of the CYP1A1 gene. This occurs through the activation of the AhR-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, which then binds to Xenobiotic Response Elements (XREs) on the DNA, enhancing the activity of drug-metabolizing enzymes.

The following diagram illustrates the activation of the AhR signaling pathway by **Sudan IV**.



[Click to download full resolution via product page](#)

Sudan IV Activation of AhR Pathway

Conclusion

Sudan IV remains a valuable tool for the specific staining of lipids in a research context. However, its carcinogenic properties necessitate careful handling and a thorough understanding of its biological effects. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the safe and effective use of this compound. Further investigation into the precise mechanisms of its toxicity and interactions with biological systems is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sudan IV - Wikipedia [en.wikipedia.org]
- 2. Sudan II and IV induce liver carcinogenesis through interactions with AKR1D1 in computational and experimental studies insights from the Taiwan Sudan Red chili pepper incident - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Sudan II and IV to lecithin liposomes and E. coli membranes: insights into the toxicity of hydrophobic azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sudan IV: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681523#synonyms-for-sudan-iv-in-scientific-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com